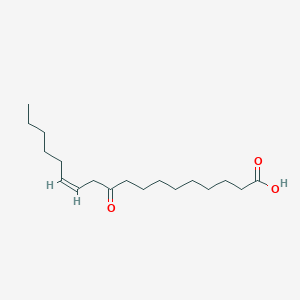
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde typically involves the introduction of the difluoromethoxy group onto a benzaldehyde derivative. One common method is the O-alkylation of 4-hydroxy-2,6-dimethylbenzaldehyde with difluoromethylating agents under basic conditions. This reaction can be carried out using reagents such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
For industrial-scale production, continuous flow methods are often employed to ensure high yield and purity. These methods involve the use of optimized reaction conditions and catalysts to facilitate the efficient synthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)-2,6-dimethylbenzoic acid.
Reduction: 4-(Difluoromethoxy)-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pulmonary fibrosis.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation of Smad2/3 proteins. This inhibition leads to decreased collagen deposition and reduced fibrosis .
Comparación Con Compuestos Similares
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of an aldehyde group.
Trifluoromethyl ethers: Compounds with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde is unique due to the presence of both difluoromethoxy and dimethyl groups on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-2,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-8(14-10(11)12)4-7(2)9(6)5-13/h3-5,10H,1-2H3 |
Clave InChI |
QBOAOOPKTDNEGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C=O)C)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


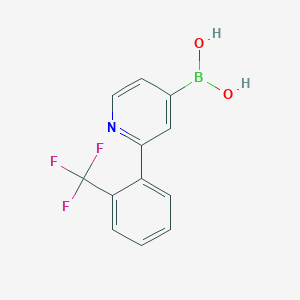
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
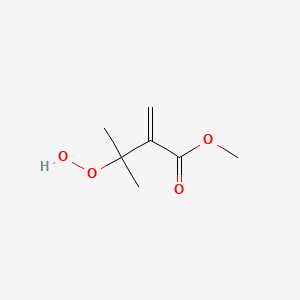

![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
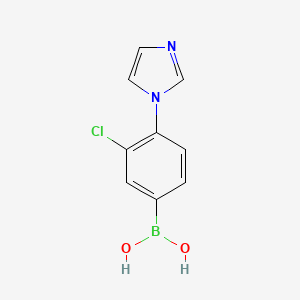



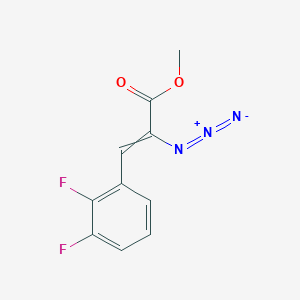
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)


